2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
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Overview
Description
2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is a heterocyclic compound that contains a pyrimidine ring with a sulfur atom and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to target peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes . They also act as aldose reductase inhibitors, recommended for the treatment of neuropathy, nephropathy, and cataract .
Mode of Action
It is known that many 1,3-thiazolidin-4-one derivatives exhibit various biological activities and are the subjects of extensive pharmacological studies . They have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Biochemical Pathways
Given its potential antitumor activity , it can be inferred that it may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The synthesized compounds were evaluated for their in vitro antitumor activity , suggesting that they may have sufficient bioavailability to exert their effects on cancer cells.
Result of Action
The compound has been found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a thiol compound in the presence of a base, followed by oxidation to introduce the sulfonyl group. The reaction conditions often include refluxing the mixture in a suitable solvent such as acetic acid or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as an inhibitor of specific enzymes involved in disease pathways.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-sulfanylidene-1,3-thiazolidin-4-one: Similar in structure but contains a thiazolidine ring instead of a pyrimidine ring.
4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid: Contains a thiazolidine ring and exhibits similar biological activities.
Uniqueness
2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is unique due to its specific combination of a pyrimidine ring with a sulfur atom and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
29571-43-5 |
---|---|
Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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